Product packaging for 3-(4-Chlorophenyl)sydnone(Cat. No.:CAS No. 829-31-2)

3-(4-Chlorophenyl)sydnone

Cat. No.: B14748537
CAS No.: 829-31-2
M. Wt: 196.59 g/mol
InChI Key: VUXSBVYENPHXGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-(4-Chlorophenyl)sydnone (CAS 829-31-2) is a mesoionic heterocycle of significant interest in advanced organic synthesis and medicinal chemistry research. This compound serves as a versatile synthetic intermediate, particularly noted for its reactivity in lithiation reactions. Research demonstrates that treatment with strong bases like n-butyllithium enables selective deprotonation, allowing subsequent trapping with electrophiles such as iodine to form di-iodinated species . These intermediates are valuable precursors for Sonogashira coupling reactions, facilitating the construction of complex sydnonquinolines and other functionalized heterocyclic systems . The sydnone ring system exhibits a unique electronic structure characterized as mesoionic—a hybrid of multiple polar resonance forms that cannot be represented by a single covalent structure . This imparts distinctive reactivity, including participation in 1,3-dipolar cycloadditions with alkynes and alkenes, often proceeding with carbon dioxide extrusion to yield pyrazole derivatives . The electron density at the C-4 position of the ring also makes it susceptible to electrophilic aromatic substitution, enabling further functionalization . In biomedical research, this compound is utilized as a key scaffold for developing potential therapeutic agents. Derivatives, particularly those incorporating chalcone moieties, have shown promising antibacterial and anti-inflammatory activities in preclinical models . The compound's structural features also contribute to investigations into nitric oxide (NO) donation, as related sydnone imines are established NO donors with vasodilating properties . Researchers employ this compound under specific conditions, as the sydnone ring is sensitive to heat and strong acids, which can lead to decomposition . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5ClN2O2 B14748537 3-(4-Chlorophenyl)sydnone CAS No. 829-31-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-chlorophenyl)oxadiazol-3-ium-5-olate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-6-1-3-7(4-2-6)11-5-8(12)13-10-11/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUXSBVYENPHXGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+]2=NOC(=C2)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50343015
Record name 3-(4-Chlorophenyl)sydnone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50343015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.59 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

829-31-2
Record name 3-(4-Chlorophenyl)sydnone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35759
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(4-Chlorophenyl)sydnone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50343015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-Chlorophenyl)-1,2,3-oxadiazole-3-ium-5-olate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for 3 4 Chlorophenyl Sydnone and Its Derivatives

Established Synthetic Pathways for 3-(4-Chlorophenyl)sydnone

The synthesis of this compound is a multi-step process that begins with the formation of a crucial precursor, N-(4-chlorophenyl)glycine, followed by cyclization to yield the target mesoionic compound.

Precursor Synthesis: N-(4-Chlorophenyl)glycine Formation

The journey towards this compound commences with the synthesis of N-(4-chlorophenyl)glycine. A common method involves the reaction of 4-chloroaniline (B138754) with chloroacetic acid. prepchem.com This reaction, typically carried out in an aqueous medium, results in the formation of the N-substituted glycine (B1666218) derivative. The corresponding esters of anilinoacetic acids can also be hydrolyzed to yield the desired acid. researchgate.net The synthesis of N-phenylglycine can be achieved by heating chloroacetic acid with aniline (B41778) in water. prepchem.com

Following the formation of N-(4-chlorophenyl)glycine, the next critical step is nitrosation. This is typically achieved by treating the glycine derivative with a nitrosating agent, such as sodium nitrite (B80452) in an acidic medium, to yield N-nitroso-N-(4-chlorophenyl)glycine. orgsyn.org

Cyclization and Formation of the Sydnone (B8496669) Ring System

The final step in the synthesis of this compound is the cyclization of the N-nitroso-N-(4-chlorophenyl)glycine intermediate. This is accomplished through dehydration, most commonly by treatment with acetic anhydride (B1165640). acgpubs.orgwright.edu The acetic anhydride serves as a dehydrating agent, facilitating the intramolecular cyclization to form the stable mesoionic sydnone ring. orgsyn.org The reaction mixture is typically stirred at room temperature for an extended period, followed by precipitation in cold water to isolate the product. acgpubs.org

Functionalization Strategies for this compound

The inherent reactivity of the sydnone ring and the appended phenyl group allows for a variety of functionalization strategies, enabling the synthesis of a diverse range of derivatives.

Ortho-Directed Lithiation and Subsequent Electrophilic Trapping

A powerful strategy for the functionalization of the chlorophenyl ring is ortho-directed lithiation. wikipedia.orgorganic-chemistry.org This method utilizes the directing effect of the sydnone ring to selectively deprotonate the ortho position of the phenyl ring with a strong base, typically an organolithium reagent like n-butyllithium. wikipedia.org The resulting lithiated intermediate can then be trapped with various electrophiles to introduce a wide array of substituents.

A key application of ortho-directed lithiation is the synthesis of ortho-iodophenyl sydnone intermediates. core.ac.ukwright.edu Following the lithiation of this compound, the reaction with an iodine source, such as molecular iodine, leads to the formation of 3-(4-chloro-2-iodophenyl)sydnone. core.ac.ukwright.edu Research has shown that dilithiation followed by trapping with iodine can yield a disubstituted species, 3-(4-chloro-2-iodophenyl)-4-iodosydnone, with yields ranging from 14% to 75%. core.ac.ukwright.edu Subsequent selective reduction of the C-4 iodo group can be achieved using sodium sulfite (B76179) or sodium borohydride (B1222165) to afford the desired 3-(4-chloro-2-iodophenyl)sydnone in good yields. core.ac.ukwright.edu In some cases, careful manipulation of reaction conditions can lead to the direct formation of the ortho-iodophenyl sydnone in a one-step lithiation reaction. core.ac.ukwright.edu

The ortho-iodophenyl sydnone intermediates are valuable precursors for Sonogashira coupling reactions. core.ac.ukwright.eduorganic-chemistry.orglibretexts.org This palladium-catalyzed cross-coupling reaction enables the formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne. organic-chemistry.orglibretexts.org The Sonogashira coupling of 3-(2-iodophenyl)sydnone with terminal alkynes, such as trimethylsilylacetylene, proceeds under palladium catalysis to yield the corresponding ortho-alkynyl sydnones. wright.edu These resulting ortho-alkynyl sydnones are versatile intermediates for the synthesis of more complex heterocyclic systems, such as functionalized sydnoquinolines. wright.educore.ac.ukwright.edu The reaction conditions for Sonogashira couplings have been refined to often occur at room temperature and, in some cases, without the need for a copper co-catalyst. libretexts.orgnih.gov

Electrophilic Aromatic Substitution at C-4 Position

The sydnone ring, a unique mesoionic compound, exhibits a distinct aromatic character, which is evident in its propensity to undergo electrophilic aromatic substitution reactions, primarily at the C-4 position. core.ac.uk This reactivity is a cornerstone of its chemical behavior, allowing for the introduction of a wide array of functional groups.

Regioselectivity and Electronic Influences

Electrophilic substitution on 3-arylsydnones, such as this compound, demonstrates remarkable regioselectivity, with the electrophile preferentially attacking the C-4 position of the sydnone ring over the N-3 aryl substituent. core.ac.ukresearchgate.net This is attributed to a combination of electronic factors. The sydnone ring possesses a significant partial negative charge at the C-4 position, rendering it highly activated for electrophilic attack. Conversely, the substantial partial positive charge at the N-3 position deactivates the attached aryl ring towards electrophiles. core.ac.uk

The electron-withdrawing nature of the sydnone ring's nitrogen at the N-3 position deactivates the aryl substituent, making electrophilic substitution on the aryl ring less favorable. researchgate.net This electronic dichotomy ensures that reactions like halogenation, nitration, acylation, and sulfonation occur with high regioselectivity at the C-4 position of the sydnone core. core.ac.uk

Acylation Reactions and Spectroscopic Signatures

Acylation of this compound at the C-4 position is a key transformation. While conventional Friedel-Crafts acylation conditions using catalysts like aluminum chloride are often unsuccessful due to coordination with the exocyclic oxygen of the sydnone, alternative methods have been developed. neliti.com The use of reagents like phosphorus pentoxide with a carboxylic acid can effectively introduce an acyl group at the C-4 position. neliti.com

The introduction of an acyl group at the C-4 position significantly influences the spectroscopic properties of the molecule. A notable shift in the infrared (IR) spectrum is the upshift of the carbonyl (C=O) stretching frequency. For instance, the acetylation of this compound causes the C=O band to shift from approximately 1750 cm⁻¹ to a higher frequency, such as 1786 cm⁻¹. neliti.comresearchgate.net In the ¹³C NMR spectrum, the carbonyl carbon of the sydnone ring (C5) typically appears in the range of 160-170 ppm, and this chemical shift is relatively insensitive to the nature of the substituent at C-4. neliti.comresearchgate.net The proton at the C-4 position of an unsubstituted sydnone typically appears in the ¹H NMR spectrum between 6.5 and 7.5 ppm. core.ac.uk The disappearance of this signal upon acylation provides clear evidence of substitution at this position.

Spectroscopic Data for Acylated 3-Aryl Sydnones
Compound Spectroscopic Signature
3-Aryl-4-acetylsydnoneIR (C=O stretch): ~1783-1786 cm⁻¹ neliti.comresearchgate.net
¹³C NMR (C5): ~160-170 ppm neliti.comresearchgate.net
3-(4-Chlorophenyl)-4-acetylsydnoneIR (C=O stretch): Upshift from ~1750 cm⁻¹ neliti.comresearchgate.net
Halogenation Reactions and Product Formation

Halogenation of this compound also proceeds with high regioselectivity at the C-4 position. core.ac.uk Reactions with electrophilic halogenating agents introduce a halogen atom onto the sydnone ring. For instance, lithiation of this compound followed by trapping with iodine yields 3-(4-chloro-2-iodophenyl)-4-iodosydnone. core.ac.ukwright.edu This di-iodinated species can then be selectively reduced to afford the ortho-iodophenyl sydnone. core.ac.ukwright.edu

The formation of these halogenated products is confirmed through various spectroscopic techniques. A key indicator in the IR spectrum for a C-4 substituted sydnone is the absence of the C-H stretching absorption around 3145 cm⁻¹. core.ac.uk In the ¹H-NMR spectrum, the disappearance of the characteristic C-4 proton signal confirms the substitution. core.ac.uk

Synthesis of Complex Architectures via this compound as a Synthon

The reactivity of the C-4 position of this compound makes it a valuable building block, or synthon, for the construction of more complex molecular architectures, including various heterocyclic systems.

Construction of Substituted Chalcone (B49325) and Pyrimidine (B1678525) Derivatives

3-(4-Aryl)sydnones, including the 4-chlorophenyl derivative, can be utilized in the synthesis of chalcones. researchgate.net For example, 4-acetyl-3-arylsydnones can undergo Claisen-Schmidt condensation with various aryl aldehydes to produce sydnone-containing chalcones. researchgate.netresearchgate.net These chalcones, which are α,β-unsaturated ketones, can then serve as precursors for the synthesis of pyrimidine derivatives. The general approach involves the reaction of a chalcone with a suitable nitrogen-containing reagent to form the pyrimidine ring.

Incorporation into Benzothiazole (B30560) and Thiazole (B1198619) Acetamide (B32628) Derivatives

This compound can be functionalized at the C-4 position to incorporate benzothiazole and thiazole acetamide moieties. The synthesis involves the reaction of this compound with a haloacetyl chloride derivative of a substituted benzothiazole or thiazole. rroij.com For instance, reacting this compound with 2-chloro-N-(substituted-1,3-benzothiazol-2-yl)acetamide in the presence of a base like triethylamine (B128534) leads to the formation of C-4 substituted sydnones in good yields (70-85%). rroij.com This reaction proceeds via nucleophilic substitution where the sydnone, after proton abstraction at C-4, acts as the nucleophile. rroij.com

Formation of Sydnone Derivatives with Coumarin (B35378) Moieties

The synthesis of hybrid molecules incorporating both a sydnone and a coumarin moiety has been an area of significant chemical research. These efforts aim to combine the unique electronic and structural features of the mesoionic sydnone ring with the well-established photophysical and biological properties of coumarins. Various synthetic strategies have been developed to covalently link these two heterocyclic systems, leading to novel molecular architectures with potential applications in medicinal chemistry and materials science.

One prominent method for the synthesis of coumarinyl sydnone derivatives involves a multi-step reaction sequence starting from a substituted coumarin. A general and effective route begins with the appropriate amino-coumarin, which serves as a precursor for the formation of the sydnone ring. This process typically involves the N-nitrosation of the corresponding N-substituted amino acid, followed by cyclodehydration to yield the final sydnone-coumarin hybrid.

A detailed synthetic pathway has been reported for a series of novel coumarinyl sydnone derivatives starting from 4-methyl-7-hydroxy-8-nitro coumarin. researchgate.net The synthesis commences with the nitration of 4-methyl-7-hydroxy coumarin, followed by a series of transformations to introduce an amino group at the 8-position of the coumarin ring. This amino-coumarin is then used as the scaffold to construct the sydnone ring. The general method involves the cyclodehydration of α-amino acid N-nitroso derivatives, a classic and reliable route for sydnone synthesis. researchgate.net

The key steps in this synthetic approach are outlined below:

Synthesis of the Amino-Coumarin Precursor : The process begins with the synthesis of an 8-amino coumarin derivative. For instance, 4-methyl-7-hydroxy-8-nitro coumarin can be prepared and subsequently reduced to form 8-amino-4-methyl-7-hydroxy coumarin. The hydroxyl group can be further modified to create a variety of alkoxy or aryloxy derivatives. researchgate.net

Formation of the Glycine Adduct : The synthesized 8-amino coumarin is reacted with an appropriate reagent, such as ethyl chloroacetate, to form the corresponding N-(coumarinyl)glycine ethyl ester. This ester is then hydrolyzed to the carboxylic acid. researchgate.net

Nitrosation : The N-(coumarinyl)glycine is treated with a nitrosating agent, typically nitrous acid (generated in situ from sodium nitrite and a strong acid), to form the N-nitroso derivative.

Cyclodehydration : The final step involves the cyclization of the N-nitroso-N-(coumarinyl)glycine in the presence of a dehydrating agent, such as acetic anhydride, to yield the target 3-(coumarinyl)sydnone.

An alternative approach involves the use of a pre-formed sydnone that is subsequently functionalized with a coumarin moiety. For example, the synthesis of 3-(4-chlorophenyl)-4-(chlorosulfonyl) sydnone provides a versatile intermediate that can be reacted with amino-coumarins to form sulfonamide-linked sydnone-coumarin hybrids. ijsrst.com

The table below summarizes a selection of synthesized sydnone derivatives containing a coumarin moiety, showcasing the structural diversity that can be achieved through these synthetic methodologies.

Compound IDSubstituent on Coumarin RingSydnone MoietyReference
1 7-hydroxy-4-methyl3-[8-{7-(hydroxy)-4-methyl}coumarinyl]sydnone researchgate.net
2 7-methoxy-4-methyl3-[8-{7-(methoxy)-4-methyl}coumarinyl]sydnone researchgate.net
3 7-benzyloxy-4-methyl3-[8-{7-(benzyloxy)-4-methyl}coumarinyl]sydnone researchgate.net

The characterization of these novel compounds is typically carried out using a combination of physical and spectroscopic methods, including melting point determination, thin-layer chromatography, elemental analysis, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. researchgate.net The successful formation of the sydnone-coumarin hybrids is confirmed by the appearance of characteristic signals in the respective spectra that correspond to the structural features of both the sydnone and coumarin rings.

Recent advancements in synthetic methodology have also explored the use of sydnone-coumarin conjugates in bioorthogonal chemistry. These "clickable" sydnone-coumarins can undergo cycloaddition reactions with strained alkynes, a process that can lead to a significant enhancement in fluorescence. rsc.orgnih.gov This "turn-on" fluorescence response makes these molecules promising candidates for use as fluorogenic probes in molecular imaging and biological labeling applications. rsc.orgnih.govrsc.org

Advanced Reactivity and Mechanistic Investigations of 3 4 Chlorophenyl Sydnone

1,3-Dipolar Cycloaddition Reactions

Sydnones, including 3-(4-chlorophenyl)sydnone, are stable, aromatic, and mesoionic compounds that function as 1,3-dipoles in cycloaddition reactions. core.ac.ukchemistryviews.org This reactivity allows for the synthesis of various heterocyclic compounds, most notably pyrazoles, through reactions with dipolarophiles like alkynes and alkenes. chemistryviews.orgnih.gov The Huisgen 1,3-dipolar cycloaddition, a reaction between a 1,3-dipole and a dipolarophile, is a fundamental process for constructing five-membered heterocycles. ijrpc.com

Thermal cycloaddition reactions of this compound with alkynes and alkenes typically require elevated temperatures and extended reaction times. chemistryviews.org These reactions are a direct method for synthesizing substituted pyrazoles and other heterocyclic systems. nih.govbeilstein-journals.org

The reaction of this compound with alkynes under thermal conditions leads to the formation of pyrazole (B372694) rings. chemistryviews.orgnih.gov For instance, the reaction with symmetrical alkynes like dimethyl acetylenedicarboxylate (B1228247) (DMAD) is a well-established method for producing 1,3,4-trisubstituted or 1,3,4,5-tetrasubstituted pyrazoles. nih.govbeilstein-journals.org The reaction proceeds through a [3+2] cycloaddition mechanism, where the sydnone (B8496669) acts as the three-atom component and the alkyne as the two-atom component. beilstein-journals.org The resulting cycloadduct then undergoes the elimination of carbon dioxide to yield the stable aromatic pyrazole ring.

A study on the 1,3-dipolar cycloaddition of 3-arylsydnones with dimethyl acetylenedicarboxylate (DMAD) demonstrated the synthesis of the corresponding 1-arylpyrazoles in good yields when refluxed in toluene (B28343) or xylene. mdpi.com

When unsymmetrical alkynes are used as dipolarophiles, the cycloaddition with this compound can lead to the formation of two possible regioisomers. The control of regioselectivity in these reactions is a significant challenge. beilstein-journals.org The outcome of the reaction is influenced by factors such as the electronic and steric properties of the substituents on both the sydnone and the alkyne, as well as the reaction conditions. beilstein-journals.orgmdpi.com

Theoretical studies, such as those using Molecular Electron Density Theory (MEDT), can help in understanding and predicting the regioselectivity of these cycloaddition reactions. mdpi.comnih.gov These studies analyze the electronic structure of the reactants and transition states to determine the favored reaction pathway. mdpi.com The regioselectivity can sometimes be controlled by the choice of catalyst or by modifying the substituents on the reactants. nih.govnih.gov

For example, in the reaction of N-methyl-C-4-methylphenyl-nitrone with 2-propynamide, the formation of specific regioisomers was found to be thermodynamically favored. mdpi.comnih.gov

ReactantsReaction TypeProductsKey FindingReference
N-methyl-C-4-methylphenyl-nitrone and 2-propynamide[3+2] CycloadditionFour different cycloadducts (3, 4, 5, and 6)The formation of cycloadducts 3 and 6 was found to be thermodynamically more stable, indicating a degree of regioselectivity. mdpi.comnih.gov

To overcome the limitations of thermal cycloadditions, such as harsh reaction conditions and lack of regioselectivity, catalytic methods have been developed. nih.govrsc.org These methods often allow for milder reaction conditions and can provide excellent control over the regiochemical outcome. nih.govrsc.org

The Copper-Catalyzed Sydnone-Alkyne Cycloaddition (CuSAC) has emerged as a powerful tool for the regioselective synthesis of pyrazoles. nih.govresearchgate.net The use of copper catalysts significantly accelerates the reaction rate and allows the reaction to proceed at lower temperatures compared to the thermal process. chemistryviews.orgnih.gov

Different copper salts can direct the cycloaddition to yield specific regioisomers. For instance, the use of Cu(OTf)₂ has been shown to favor the formation of 1,3-disubstituted pyrazoles, while Cu(OAc)₂ promotes the formation of the corresponding 1,4-isomers. chemistryviews.orgnih.gov Mechanistic studies suggest that Cu(OTf)₂ acts as a Lewis acid, activating the sydnone, whereas Cu(OAc)₂ facilitates the formation of a reactive copper(I) acetylide intermediate. nih.gov High-throughput experimentation has been employed to screen a wide range of ligands and reaction conditions to optimize the CuSAC reaction. nih.gov

SydnoneAlkyneCatalystProductReference
Generic SydnoneTerminal AlkyneCu(OTf)₂1,3-Disubstituted Pyrazole chemistryviews.orgnih.gov
Generic SydnoneTerminal AlkyneCu(OAc)₂1,4-Disubstituted Pyrazole chemistryviews.orgnih.gov

The Strain-Promoted Sydnone-Alkyne Cycloaddition (SPSAC) is a type of catalyst-free "click" reaction that utilizes strained cycloalkynes, such as bicyclo[6.1.0]nonyne (BCN), to achieve rapid cycloaddition at or near physiological conditions. researchgate.netnih.govrsc.org This bioorthogonal reaction is particularly valuable for labeling biomolecules in living systems without the need for potentially toxic metal catalysts. researchgate.netnih.gov

The reaction of a sydnone, such as a phenyl sydnone, with BCN proceeds smoothly in aqueous buffer at physiological temperature. nih.govrsc.org The rate of the SPSAC can be influenced by the substituents on the sydnone ring. For example, the introduction of halogen atoms at the C-4 position of the sydnone can significantly increase the reaction rate. researchgate.net This makes SPSAC a highly tunable and efficient method for bioconjugation and other applications where mild reaction conditions are paramount. researchgate.netresearchgate.net

SydnoneCycloalkyneConditionsKey FindingReference
Phenyl-sydnoneBicyclo-[6.1.0]-nonyne (BCN)PBS buffer (pH 7.4), room temperaturePhenyl-sydnone is significantly less reactive than benzyl (B1604629) azide (B81097) under these conditions. researchgate.net
4-Halogeno-sydnonesBicyclo-[6.1.0]-nonyne (BCN)PBS buffer (pH 7.4), room temperatureSubstitution at the C-4 position of the sydnone can enhance the rate of the SPSAC reaction. researchgate.net

Cycloadditions with Specific Carbon Linkers

The versatile 1,3-dipolar character of the sydnone ring enables it to participate in a variety of cycloaddition reactions, forming new heterocyclic systems. The nature of the dipolarophile plays a crucial role in directing the course of these reactions.

Reactions with Cyclopentadiene (B3395910) and Dihydropyrazole Formation

The reaction of 3-arylsydnones with cyclopentadiene serves as a classic example of a [3+2] cycloaddition, leading to the formation of dihydropyrazole derivatives. In this transformation, the sydnone acts as an azomethine ylide equivalent. The reaction between a 3-arylsydnone and cyclopentadiene typically yields a bicyclic adduct which, in this case, is a dihydropyrazole.

One study investigated the cycloaddition of phenylsydnone with cyclopentadiene in a xylene solution, which resulted in the isolation of four distinct dihydropyrazole-type compounds. psu.edu This highlights the potential complexity of the reaction, which can lead to various isomers and subsequent products. The conversion of these dihydropyrazoles to the corresponding aromatic pyrazoles via dehydrogenation is a subsequent step that is highly dependent on the nature of the substituent on the N(3)-aryl ring. psu.edu While specific data for the 4-chloro derivative is not detailed, the general mechanism is expected to be analogous. The electron-withdrawing nature of the chlorine atom on the phenyl ring likely influences the electronic properties of the sydnone and, consequently, the rate and efficiency of both the initial cycloaddition and the subsequent dehydrogenation.

Indazole Synthesis through Aryne Cycloadditions

A highly efficient method for the synthesis of 2H-indazoles involves the [3+2] dipolar cycloaddition of sydnones with arynes, such as benzyne. srce.hrresearchgate.net This reaction proceeds under mild conditions and generally produces high yields of the desired indazole products. srce.hrresearchgate.net The process involves the initial formation of a bicyclic adduct, which is typically unstable. srce.hr This intermediate readily undergoes a retro-[4+2] cycloaddition, extruding a molecule of carbon dioxide to form the stable, aromatic 2H-indazole skeleton. srce.hr

The reaction is versatile and accommodates a range of functional groups on both the sydnone and the aryne precursor, making it a valuable tool in medicinal chemistry for accessing the "privileged" indazole scaffold. srce.hr For this compound, the reaction with an aryne would be expected to proceed smoothly, yielding a 2-(4-chlorophenyl)-2H-indazole. The general reaction scheme is presented below.

Reactant 1Reactant 2ProductConditionsYield
3-ArylsydnoneAryne2-Aryl-2H-indazoleMildGood to Excellent
This compound Benzyne2-(4-Chlorophenyl)-2H-indazoleMild (projected)High (projected)

This interactive table summarizes the general reaction and the projected outcome for this compound based on published literature for other 3-arylsydnones. srce.hrresearchgate.net

Influence of Substituents on Cycloaddition Reactivity

The electronic nature of substituents on the N(3)-phenyl ring of sydnones exerts a significant influence on their reactivity in cycloaddition reactions. These effects have been noted in reactions with various dipolarophiles, including alkynes. nih.gov A comprehensive review of sydnone-alkyne cycloadditions highlights that reaction rates and regioselectivity are sensitive to the substituents on both reactants. nih.govnih.gov

For the [3+2] cycloaddition between 3-arylsydnones and dimethyl acetylenedicarboxylate (DMAD), a Hammett study revealed a low positive reaction constant (ρ ≈ +0.8). researchgate.net This indicates that electron-withdrawing groups on the aryl ring, such as the 4-chloro substituent, slightly accelerate the reaction. This is consistent with the notion that such groups lower the energy of the highest occupied molecular orbital (HOMO) of the sydnone dipole, leading to a smaller energy gap with the lowest unoccupied molecular orbital (LUMO) of the electron-deficient alkyne, thus enhancing the reaction rate. core.ac.uk

Conversely, in reactions with less electron-deficient dipolarophiles like cyclopentadiene, the substituent effect can be more complex. The dehydrogenation of the initially formed dihydropyrazole to the final pyrazole product is also strongly influenced by the nature of the aryl substituent. psu.edu While the precise quantitative effect of the 4-chloro group on the reaction with cyclopentadiene requires specific investigation, the established principles suggest it would modulate the dipole's reactivity in a predictable, albeit modest, manner compared to unsubstituted 3-phenylsydnone (B89390).

Electrochemical Behavior and Redox Mechanisms

The electrochemical properties of sydnones provide insight into their electronic structure and potential for redox-mediated reactions. Cyclic voltammetry has been a key technique for probing these characteristics.

Cyclic Voltammetry Studies of Sydnone Derivatives

Cyclic voltammetry studies performed on 3-phenylsydnone and its derivatives, such as tolyl and anisyl sydnones, at a glassy carbon electrode have revealed important aspects of their electrochemical behavior. srce.hrresearchgate.net In an acidic aqueous-organic solvent mixture, these compounds exhibit a single, well-defined cathodic peak, corresponding to the reduction of the sydnone ring. srce.hr No corresponding oxidation peak is observed in the reverse scan, indicating that the electrochemical reduction is an irreversible process under these conditions. srce.hrresearchgate.net

The peak potential for the reduction is influenced by the substituent on the phenyl ring. For instance, 3-(p-methoxyphenyl)sydnone (B1616815) is more difficult to reduce than 3-(p-tolyl)sydnone. srce.hr This is because the electron-donating methoxy (B1213986) group increases the electron density on the sydnone system to a greater extent than the methyl group, making the addition of an electron less favorable. srce.hr Following this trend, it is expected that this compound, with its electron-withdrawing chloro group, would be easier to reduce than 3-phenylsydnone, shifting the cathodic peak potential to less negative values.

The table below shows the reported reduction potentials for different 3-arylsydnones in an acetonitrile:water medium with sulfuric acid as the supporting electrolyte.

CompoundSubstituent (R)Reduction Peak Potential (Epc vs. Ag/AgCl)
3-PhenylsydnoneH-0.962 V
3-(p-Tolyl)sydnoneCH₃Not specified, but harder to reduce than phenyl
3-(p-Anisyl)sydnoneOCH₃Not specified, but harder to reduce than tolyl
This compound Cl< -0.962 V (projected)

This interactive table presents data from studies on 3-arylsydnones and a projection for this compound. The data for 3-phenylsydnone is from a specific cyclic voltammogram shown in the reference. srce.hrresearchgate.net

Investigation of Irreversible Electrochemical Reduction Pathways

The electrochemical reduction of 3-arylsydnones in acidic media has been shown to be an irreversible, diffusion-controlled process. srce.hrresearchgate.net The proposed mechanism involves the transfer of two electrons and two protons to the N=N moiety within the sydnone ring. srce.hr This reduction leads to the cleavage of the heterocyclic ring. The final product of this reductive process has been identified as a substituted 2,4-dihydro-1,2,3-oxadiazol-5-one. srce.hr

Effects of pH, Solvent, and Supporting Electrolytes on Redox Potentials

The redox potentials of this compound are significantly influenced by the experimental conditions, including the pH of the medium, the nature of the solvent, and the type of supporting electrolyte used. These factors can alter the ease of electron transfer and the stability of the intermediates formed during the electrochemical reaction.

The choice of solvent plays a critical role in the electrochemical behavior of this compound. Sydnones are generally soluble in polar organic solvents and insoluble in non-polar solvents like hexane (B92381) core.ac.uk. The electrochemical reduction of related 3-aryl-4-bromo sydnones has been studied in non-aqueous media, revealing the influence of the solvent on the redox potentials electrochemsci.org. The solvent can affect the solvation of the sydnone molecule and its redox intermediates, thereby altering the energy landscape of the electron transfer process. Both protic and aprotic solvents can be employed, with the specific solvent influencing the stability of the radical anions and other intermediates formed.

The supporting electrolyte is another key component that can modulate the redox potentials of this compound. The electrolyte provides the necessary conductivity to the solution and can also interact with the electroactive species and the electrode surface. Studies on the electrochemical reduction of 4-cyano-3-substituted sydnones have utilized various tetra-alkylammonium salts as supporting electrolytes in aprotic solvents ohiolink.edu. The nature and concentration of the supporting electrolyte can influence the structure of the electrochemical double layer and the kinetics of the electron transfer. For example, the presence of cationic and non-ionic surfactants has been shown to inhibit the reduction process of 3-aryl-4-bromo sydnones electrochemsci.org.

Table 1: Influence of Experimental Conditions on the Redox Potential of Aryl-Substituted Sydnones

ParameterConditionEffect on Reduction PotentialReference
pH Increase (more alkaline)Shifts to more negative values electrochemsci.org
Substituent on Aryl Ring Electron-withdrawingAccelerates reduction (less negative potential) electrochemsci.org
Substituent on Aryl Ring Electron-donatingLowers reduction (more negative potential) electrochemsci.org
Solvent Polar aproticFacilitates dissolution and reduction core.ac.ukohiolink.edu
Supporting Electrolyte Cationic/Non-ionic SurfactantsInhibition of the reduction process electrochemsci.org

Mechanistic Proposals for Electrochemical Transformations

The electrochemical reduction of this compound is a complex process involving multiple electron and proton transfer steps, leading to the formation of various intermediates and final products. While the specific mechanism for this compound is not extensively detailed in the available literature, valuable insights can be drawn from studies on structurally similar 3-arylsydnones.

The substituent on the N-3 aryl ring plays a significant role in the reduction mechanism. Electron-withdrawing groups, such as the chloro group in this compound, are known to accelerate the reduction process by making the sydnone ring more susceptible to electron attack electrochemsci.org. This is due to the inductive and mesomeric effects that lower the electron density on the sydnone core. Conversely, electron-donating groups have the opposite effect, making the reduction more difficult electrochemsci.org.

In aprotic solvents, the electrochemical reduction of related 4-cyano-3-substituted sydnones has been investigated, providing a model for the behavior of this compound under similar conditions ohiolink.edu. The proposed mechanism in these systems often involves the initial formation of a radical anion, which can then undergo further reduction or chemical reactions. The stability of this radical anion is a key factor in determining the subsequent steps of the mechanism.

A general proposed pathway for the electrochemical reduction of 3-arylsydnones in protic media involves the following key steps:

Initial Electron Transfer: The sydnone molecule accepts an electron to form a radical anion.

Protonation: The radical anion is protonated, a step that is highly dependent on the pH of the solution.

Further Reduction and Rearrangement: The protonated species can undergo further electron and proton transfers, leading to the cleavage of the sydnone ring and the formation of stable final products.

The exact nature of the intermediates and the sequence of these steps can vary depending on the specific reaction conditions, including the electrode material, solvent, and supporting electrolyte.

Table 2: Proposed Intermediates and Products in the Electrochemical Reduction of Aryl-Sydnones

SpeciesDescriptionRole in Mechanism
Radical Anion Formed by a one-electron transfer to the sydnone molecule.Key initial intermediate.
Dimer Formed by the coupling of two radical anions.A possible product in some mechanisms.
Protonated Intermediates Species formed by the addition of one or more protons.Crucial in protic media, influencing the reaction pathway.
Acyclic Products Formed after the cleavage of the sydnone ring.Final stable products of the reduction.

Advanced Spectroscopic Techniques in the Elucidation of 3 4 Chlorophenyl Sydnone Chemistry

Infrared Spectroscopy for Vibrational Mode Analysis

Infrared spectroscopy is instrumental in identifying the characteristic functional groups and vibrational modes within a molecule. For 3-(4-chlorophenyl)sydnone, the IR spectrum is dominated by features arising from the carbonyl group and the C-H bonds of both the sydnone (B8496669) and aromatic rings.

The carbonyl (C=O) stretching vibration is one of the most prominent and diagnostic absorption bands in the IR spectrum of sydnones. spectroscopyonline.comspectroscopyonline.com This intense band typically appears in the region of 1730-1795 cm⁻¹, a higher frequency than that observed for typical amides, which is indicative of the unique electronic nature of the mesoionic ring. The position of the C=O stretching frequency is highly sensitive to the electronic effects of the substituent at the N-3 position.

For 3-aryl sydnones, the nature of the substituent on the phenyl ring influences the C=O frequency. The 4-chlorophenyl group in this compound acts as an electron-withdrawing group through induction, which tends to increase the carbonyl stretching frequency compared to an unsubstituted phenyl ring. This is because the electron-withdrawing effect slightly reduces the extent of resonance donation from the nitrogen atom into the carbonyl group, leading to a stronger, stiffer C=O bond.

Table 1: Typical Infrared Carbonyl Stretching Frequencies for Substituted Carbonyl Compounds

Functional GroupCharacteristic C=O Absorption (cm⁻¹)Notes
Saturated Ketones1715Standard reference frequency. msu.edu
Aromatic Ketones1685-1700Frequency is lowered by conjugation. spectroscopyonline.com
Esters1735-1750Higher frequency due to the electronegative oxygen.
Amides1630-1690Lower frequency due to resonance donation from nitrogen. ucla.edu
3-Aryl Sydnones 1730-1795 High frequency reflects the unique mesoionic ring structure.

This table presents generalized data from multiple sources to illustrate trends.

The sydnone ring possesses a single C-H bond at the C-4 position. The stretching vibration of this bond typically appears in the aromatic/vinylic C-H stretching region of the IR spectrum, generally above 3000 cm⁻¹. libretexts.orglibretexts.org The specific frequency of the C4-H stretch in this compound is a valuable diagnostic tool.

A key aspect of sydnone chemistry is its ability to undergo electrophilic substitution at the C-4 position. researchgate.net When the hydrogen atom at C-4 is replaced by a functional group, the C4-H stretching vibration disappears from the spectrum, providing clear evidence of successful substitution. The introduction of various functional groups at this position, such as halogens, nitro groups, or alkyl/aryl groups, significantly alters the IR spectrum. For instance, the synthesis of 4-alkynyl-substituted sydnones would result in the appearance of a new, sharp C≡C stretching band around 2100-2260 cm⁻¹. libretexts.orgrsc.org

The study of how C-4 functionalization perturbs other vibrational modes, such as the ring vibrations and the carbonyl stretch, can provide further insight into the electronic communication between the substituent and the mesoionic ring.

Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation and Electronic Effects

NMR spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, confirming the structure and revealing subtle electronic effects.

The ¹H NMR spectrum of this compound displays distinct signals for the proton on the sydnone ring and the protons on the aromatic ring.

Sydnone Ring Proton (C4-H): The proton at the C-4 position of the sydnone ring is highly deshielded due to the electronic nature of the mesoionic ring and the adjacent positive charge on the nitrogen atom. This results in a characteristic downfield chemical shift, typically appearing as a singlet. In related sydnonimine structures, this proton resonates at a very deshielded value of around 9.07 ppm. semanticscholar.org A similar downfield shift is expected for this compound.

Aromatic Protons: The 4-chlorophenyl group gives rise to a characteristic AA'BB' splitting pattern, which appears as two distinct doublets in the aromatic region (typically 7.0-8.0 ppm). The protons ortho to the chlorine atom (H-2' and H-6') and the protons meta to the chlorine atom (H-3' and H-5') are chemically equivalent to each other but magnetically non-equivalent, leading to this pattern. The electron-withdrawing nature of the chlorine atom deshields the ortho protons more significantly than the meta protons. msu.eduopenstax.org

Table 2: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound

ProtonPredicted Chemical Shift (ppm)MultiplicityNotes
C4-H~8.5 - 9.1SingletHighly deshielded due to the mesoionic ring structure. semanticscholar.org
H-2', H-6' (Aromatic)~7.6 - 7.8DoubletDeshielded by the adjacent sydnone ring and ortho to chlorine.
H-3', H-5' (Aromatic)~7.4 - 7.6DoubletProtons meta to chlorine.

These are predicted values based on data from analogous structures and general substituent effects.

The ¹³C NMR spectrum provides crucial information about the carbon skeleton. The chemical shifts of the sydnone ring carbons are particularly informative about the charge distribution within the mesoionic system.

Carbonyl Carbon (C=O): The carbonyl carbon (C-5) is significantly deshielded and typically resonates in the range of 165-175 ppm. researchgate.net This is slightly upfield compared to typical ketone carbonyls (around 200 ppm) but downfield from many ester carbonyls, reflecting its unique electronic environment. libretexts.orglibretexts.org

Sydnone Ring Carbon (C-4): The C-4 carbon, bonded to a hydrogen, typically appears in the range of 95-105 ppm.

Aromatic Carbons: The carbons of the 4-chlorophenyl ring display shifts characteristic of a substituted benzene. The carbon attached to the sydnone ring (C-1') is found around 130-135 ppm. The carbon bearing the chlorine atom (C-4') is also in this region. The C-2'/C-6' and C-3'/C-5' carbons appear at distinct chemical shifts, typically between 120 and 130 ppm. youtube.com

Table 3: Typical ¹³C NMR Chemical Shifts (δ, ppm) for Sydnone and Phenyl Ring Carbons

CarbonTypical Chemical Shift (ppm)Notes
C=O (Sydnone C-5)165 - 175Characteristic of the mesoionic carbonyl group. researchgate.net
C-4 (Sydnone)95 - 105The CH carbon of the sydnone ring.
C-1' (Aromatic, ipso)130 - 135Carbon attached to the sydnone nitrogen.
C-2', C-6' (Aromatic, ortho)120 - 128Influenced by the sydnone ring.
C-3', C-5' (Aromatic, meta)128 - 132Influenced by the chlorine atom.
C-4' (Aromatic, para)135 - 140Carbon attached to the electron-withdrawing chlorine.

Values compiled from literature on substituted sydnones and aromatic compounds. researchgate.netyoutube.com

The electronic nature of substituents on the N-3 aryl ring has a pronounced effect on the NMR spectra of both the aromatic ring and the sydnone ring itself. The 4-chloro substituent on this compound serves as a key example of an electron-withdrawing group.

In ¹H NMR, electron-withdrawing groups deshield aromatic protons, shifting their signals downfield (to a higher ppm value). libretexts.org This effect is most pronounced for protons ortho and para to the substituent. In ¹³C NMR, electron-withdrawing groups generally cause a downfield shift for the para carbon and an upfield shift for the ortho carbons relative to benzene, although the effect on the ipso-carbon (the carbon directly attached to the substituent) can be complex. mdpi.com

The electronic influence is also transmitted to the sydnone ring. An electron-withdrawing group like chlorine on the phenyl ring will decrease electron density on the N-3 atom. This reduction in electron density can lead to further deshielding of the C-4 proton and C-4 carbon of the sydnone ring. Conversely, an electron-donating group (e.g., methoxy) at the para position would be expected to increase electron density on the sydnone ring, leading to an upfield shift (lower ppm) of the C4-H and C-4 signals compared to the unsubstituted 3-phenylsydnone (B89390). These substituent-induced chemical shifts (SCS) can be correlated with Hammett parameters to quantify the transmission of electronic effects through the system. nih.govresearchgate.net

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise solid-state structure of a molecule, providing accurate measurements of bond lengths, bond angles, and the spatial arrangement of atoms. While specific crystallographic data for this compound is not publicly available, extensive studies on closely related derivatives, such as 3-(4-Chlorophenyl)-4-phenylthiosydnone, offer significant insights into the expected structural parameters. iucr.orgiucr.org

The geometry of the sydnone ring is a subject of considerable interest due to its mesoionic nature, which implies a delocalized electronic structure that cannot be represented by a single covalent formula. core.ac.ukijcrt.org X-ray crystallographic analyses of various sydnones confirm that the exocyclic C=O bond at the C5 position is close in length to a standard double bond. core.ac.uk The bond lengths within the heterocyclic ring itself are typically intermediate between single and double bonds, reflecting its pseudo-aromatic character. uga.edu

In the closely related structure of 3-(4-Chlorophenyl)-4-phenylthiosydnone, the sydnone and chlorophenyl rings are planar. iucr.orgiucr.org The bond lengths and angles within these moieties are expected to be very similar in this compound. The key distinction would be the presence of a hydrogen atom at the C4 position instead of a phenylthio group, which would slightly alter the local electronic environment but not the fundamental geometry of the core structure.

Below are selected bond lengths and angles from the crystal structure of 3-(4-Chlorophenyl)-4-phenylthiosydnone, which serve as a reliable proxy for the titular compound. iucr.orgiucr.org

Interactive Data Table: Selected Bond Lengths (Å) and Angles (°) for 3-(4-Chlorophenyl)-4-phenylthiosydnone

Bond/AngleAtom 1Atom 2Atom 3Value (Å/°)
Bond Lengths
C-ClCCl1.742
Sydnone C=OC5O51.205
Sydnone N-NN2N31.328
Sydnone N-ON2O11.381
Sydnone C-NC4N31.391
Sydnone C-OC5O11.408
Sydnone C-CC4C51.432
Phenyl N-CN3C(Ar)1.442
Bond Angles
N-N-C(Ar)N2N3C(Ar)120.4
O-N-NO1N2N3111.4
N-N-CN2N3C4110.1
N-C-CN3C4C5107.6
O-C-CO1C5C4100.8
O(exo)-C-OO5C5O1129.1
O(exo)-C-CO5C5C4130.1

Data sourced from the crystallographic analysis of 3-(4-Chlorophenyl)-4-phenylthiosydnone. iucr.orgiucr.org

The way molecules arrange themselves in a crystal lattice is governed by a variety of non-covalent intermolecular forces. In the crystal structure of 3-(4-Chlorophenyl)-4-phenylthiosydnone, the packing is dictated by a network of weak hydrogen bonds and π-interactions. iucr.orgiucr.org Although this derivative lacks strong hydrogen bond donors, it forms C–H···O, C–H···Cl, and C–H···π interactions. iucr.orgiucr.orgmdpi.com

Specifically, the structure reveals O···π and S···π contacts. iucr.orgiucr.org Molecules are linked into trimers through C–H···Cl hydrogen bonds and O···π interactions, and these trimers are then interconnected via C–H···S hydrogen bonds to form chains. iucr.org Despite the presence of three planar rings, no direct π–π stacking interactions are observed, with the sydnone and chlorophenyl rings being rotated by 52.61° relative to one another. iucr.orgiucr.org

For this compound itself, the absence of the bulky phenylthio group would likely lead to a different crystal packing arrangement. However, the fundamental interacting components remain: the electron-rich sydnone and chlorophenyl rings, the electronegative chlorine and exocyclic oxygen atoms, and various C-H bonds capable of acting as weak hydrogen bond donors. It is therefore plausible that the crystal structure of this compound is also stabilized by a combination of weak C–H···O and C–H···Cl hydrogen bonds, as well as potential π-interactions involving the aromatic and mesoionic rings.

Mass Spectrometry for Fragmentation Pathways and Molecular Ion Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (C₈H₅ClN₂O₂), the molecular ion peak (M⁺˙) is expected at an m/z corresponding to its monoisotopic mass, approximately 196.0039 for the ³⁵Cl isotope and 198.0010 for the ³⁷Cl isotope, with a characteristic isotopic abundance ratio of about 3:1.

The fragmentation of sydnones under electron ionization (EI) conditions follows characteristic pathways. A sequential loss of nitric oxide (NO, 30 Da) and carbon monoxide (CO, 28 Da) from the molecular ion is a hallmark fragmentation pattern for the sydnone ring. researchgate.net This fragmentation results from the cleavage of the heterocyclic ring.

The fragmentation of this compound would be expected to begin with the appearance of the molecular ion. Subsequent fragmentation would likely involve these key steps:

Loss of NO: The initial fragmentation of the sydnone ring often involves the expulsion of a nitric oxide radical, leading to a fragment ion at m/z 166 (for ³⁵Cl).

Loss of CO: Following the loss of NO, the resulting ion can lose a molecule of carbon monoxide, yielding a fragment at m/z 138.

Cleavage of the Chlorophenyl Group: Another possible fragmentation pathway involves the cleavage of the bond between the sydnone ring and the chlorophenyl group. This could lead to the formation of a chlorophenyl cation ([C₆H₄Cl]⁺) at m/z 111 (for ³⁵Cl) and 113 (for ³⁷Cl).

Further Fragmentation: The chlorophenyl cation can further fragment by losing a chlorine atom to produce the phenyl cation ([C₆H₄]⁺) at m/z 76.

Interactive Data Table: Plausible Mass Spectrometry Fragments for this compound

m/z (³⁵Cl/³⁷Cl)Ion FormulaDescription
196/198[C₈H₅ClN₂O₂]⁺˙Molecular Ion (M⁺˙)
166/168[C₈H₅ClNO]⁺˙Loss of NO from the molecular ion
138/140[C₇H₅Cl]⁺˙Sequential loss of NO and CO
111/113[C₆H₄Cl]⁺Chlorophenyl cation
76[C₆H₄]⁺Loss of Cl from the chlorophenyl cation

Applications of 3 4 Chlorophenyl Sydnone in Synthetic Methodologies and Materials Science

Precursor for Diverse Heterocyclic Scaffolds

Sydnones, in general, are valuable precursors for a wide array of heterocyclic systems due to their ability to undergo cycloaddition reactions. researchgate.net The 3-(4-chlorophenyl)sydnone moiety serves as a synthon for numerous five-membered heterocycles, including pyrazoles, imidazoles, oxadiazoles (B1248032), oxazoles, thiazoles, and tetrazoles. researchgate.net

Synthesis of Pyrazole (B372694) Derivatives

The synthesis of pyrazole derivatives from sydnones is a well-established and efficient method, often proceeding through a [3+2] cycloaddition reaction. acs.orgnih.gov In this reaction, the sydnone (B8496669) acts as a 1,3-dipole, reacting with a suitable dipolarophile, such as an alkyne, to form the pyrazole ring. mdpi.com For instance, the reaction of 3-arylsydnones with dimethyl acetylenedicarboxylate (B1228247) (DMAD) provides a straightforward route to 1-arylpyrazole derivatives. mdpi.com

A notable advancement in this area is the base-mediated [3+2] cycloaddition of sydnones with 2-alkynyl-1,3-dithianes, which yields 1,3,4-trisubstituted pyrazoles with high regioselectivity under mild conditions. acs.org This method allows for functionalization at the otherwise unreactive C-3 position of the pyrazole. acs.org The reaction of 1-(4-chlorophenyl)-3-(1,3-dithian-2-yl)-4-phenyl-1H-pyrazole, for example, can be achieved in good yield. acs.org

Reactant 1Reactant 2ProductYield
This compound2-Alkynyl-1,3-dithiane1-(4-Chlorophenyl)-3-(1,3-dithian-2-yl)-4-phenyl-1H-pyrazole75%

Furthermore, the synthesis of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives has been accomplished, and these compounds have shown potential biological activities. rsc.org The versatility of the pyrazole scaffold, readily accessible from sydnones, makes it a privileged structure in medicinal chemistry. nih.govchim.it

Formation of Imidazoles, Oxadiazoles, Oxazoles, Thiazoles, and Tetrazoles

The utility of this compound extends beyond pyrazole synthesis to the formation of a variety of other important five-membered heterocyclic rings. researchgate.net

Imidazoles: The synthesis of imidazole (B134444) derivatives can be achieved through various synthetic strategies, often involving the condensation of a 1,2-dicarbonyl compound with an aldehyde and ammonia (B1221849) or an amine. organic-chemistry.org While direct synthesis from this compound is less commonly reported, the sydnone ring can be a precursor to intermediates that are then converted to imidazoles. nih.govnih.gov

Oxadiazoles: 1,3,4-Oxadiazoles are readily synthesized from acylhydrazones through oxidative cyclization. nih.govnih.govorganic-chemistry.org Sydnones can be considered as cyclic acylhydrazone derivatives, and their transformation into oxadiazoles is a known process. researchgate.net For example, the reaction of N-protected α-amino acids with acyl hydrazides can yield 2,5-disubstituted 1,3,4-oxadiazoles. researchgate.net

Oxazoles: The synthesis of oxazoles can be accomplished through various methods, including the van Leusen oxazole (B20620) synthesis, which involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC). nih.gov Another approach is the cyclization of N-propargylamides. rsc.org The conversion of sydnones to oxazoles is also a documented transformation. nih.govorganic-chemistry.org

Thiazoles: Thiazole (B1198619) synthesis often involves the Hantzsch synthesis, which is the reaction of a thioamide with an α-halocarbonyl compound. youtube.comyoutube.comnih.gov The transformation of sydnones into thiazoles provides an alternative route to this important heterocyclic core. researchgate.netclockss.org

Tetrazoles: Tetrazoles are typically synthesized from nitriles via cycloaddition with an azide (B81097) source. beilstein-journals.orgnih.govorganic-chemistry.org The sydnone ring can be manipulated to provide precursors for tetrazole formation, highlighting its versatility in heterocyclic synthesis. researchgate.netnih.gov

Role in Cross-Coupling Chemistry (e.g., Sonogashira Coupling)

The functionalization of the sydnone ring system through cross-coupling reactions has emerged as a powerful tool for creating more complex molecular architectures. The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, has been successfully applied to sydnone derivatives. wright.edulibretexts.orgorganic-chemistry.org

Specifically, the coupling of 3-(2-iodophenyl)sydnone with terminal alkynes under Sonogashira conditions has been demonstrated to proceed in good yield. wright.edu This allows for the introduction of an alkynyl substituent at the ortho position of the phenyl ring attached to the sydnone core. Such reactions are pivotal for the synthesis of ortho-alkynyl sydnones, which can serve as intermediates for the construction of more elaborate fused heterocyclic systems. wright.edu The development of copper-free Sonogashira coupling conditions has further expanded the utility and applicability of this reaction in modern organic synthesis. nih.gov The ability to perform these couplings on the sydnone scaffold opens up avenues for creating novel compounds with potential applications in various fields. nih.gov

Development of Advanced Functional Materials

The unique electronic and structural properties of sydnones have led to their investigation in the field of materials science. core.ac.uk Their mesoionic character, which imparts a significant dipole moment, makes them attractive candidates for the development of advanced functional materials.

Integration into Liquid Crystalline Structures

The inherent polarity and rigid core structure of certain sydnone derivatives make them suitable for incorporation into liquid crystalline materials. core.ac.uk Liquid crystals are a state of matter that possesses properties between those of a conventional liquid and a solid crystal. The anisotropic nature of molecules that form liquid crystalline phases is crucial, and the introduction of a polar group like the sydnone ring can influence the mesomorphic properties, such as the clearing point and the type of liquid crystalline phase formed. The 4-chlorophenyl substituent on the sydnone ring can further modulate intermolecular interactions, potentially influencing the self-assembly and macroscopic properties of the resulting liquid crystalline material.

Potential as Electrolyte Solvents in Battery Applications (General Sydnone Class)

The high polarity of sydnones has also led to their exploration as potential electrolyte solvents in lithium batteries. core.ac.uk An effective electrolyte solvent for a lithium battery must possess a high dielectric constant to dissolve the lithium salt, low viscosity to ensure good ionic mobility, and a wide electrochemical stability window. While research in this area is ongoing, the general class of sydnones has been experimentally tested for this application. core.ac.uk The presence of the 4-chlorophenyl group in this compound could influence its physical properties, such as its boiling point and electrochemical stability, which are critical parameters for its performance as a battery electrolyte solvent.

Q & A

Q. What are the optimal synthetic routes for preparing 3-(4-Chlorophenyl)sydnone, and how can reaction yields be maximized?

The synthesis of this compound typically involves condensation reactions starting from 4-chlorophenyl precursors. A modified procedure uses this compound as a starting material, reacting it with activated halides (e.g., 2-chloro-N-(substituted-1,3-benzothiazol-2-yl)acetamide) in the presence of triethylamine. This method avoids strong bases like Grignard reagents and achieves yields of 70–85% under mild conditions. Key steps include:

  • Purification via column chromatography (dichloromethane/ether eluent) .
  • Monitoring reaction progress using TLC and UV visualization .
  • Optimizing stoichiometry to reduce side reactions (e.g., over-alkylation) .

Q. What spectroscopic and analytical methods are most reliable for characterizing this compound derivatives?

Characterization should include:

  • ¹H/¹³C NMR : To confirm substitution patterns and cis/trans isomer ratios (e.g., 1:1.2 for stilbene derivatives) .
  • IR spectroscopy : To detect functional groups like C=O and C-N stretches in the sydnone ring .
  • Elemental analysis : For verifying purity and molecular composition .
  • X-ray crystallography : Resolves crystal packing and π-π interactions in derivatives (e.g., monoclinic system with β = 111.587°) .

Advanced Research Questions

Q. How does the electronic nature of the sydnone ring influence regioselectivity in substitution reactions?

The sydnone ring exhibits dual electronic behavior: electron-withdrawing at N3 and electron-donating at C4. This polarity directs electrophilic substitution to the C4 position. For example, alkylation with activated halides proceeds via nucleophilic attack at C4, followed by proton abstraction by triethylamine. This contrasts with traditional methods requiring strong bases like organolithium reagents . Computational studies (not directly referenced) could further elucidate charge distribution.

Q. What experimental designs are recommended for evaluating the antitumor potential of this compound derivatives?

Cytotoxicity assays should include:

  • Cell line panels : Test derivatives on diverse cancer lines (e.g., HeLa, MCF-7) to assess specificity .
  • Isomer-specific activity : Compare cis/trans isomers (e.g., cis-4-phenyl derivatives show enhanced activity) .
  • Dose-response curves : Determine IC₅₀ values using MTT or SRB assays .
  • Mechanistic studies : Probe apoptosis induction via flow cytometry or caspase activation assays .

Q. How can structural modifications enhance the stability of this compound under storage conditions?

Stability is influenced by:

  • Temperature : Store at 0–6°C to prevent decomposition (based on analogs like 4-chlorophenol standards) .
  • Moisture control : Use desiccants to avoid hydrolysis of the sydnone ring.
  • Crystallinity : Derivatives with strong intermolecular interactions (e.g., π-π stacking in stilbene analogs) exhibit improved shelf life .

Q. What strategies resolve contradictions in reported synthetic yields for this compound derivatives?

Yield discrepancies arise from:

  • Reagent purity : Impurities in starting materials (e.g., 4-chlorophenyl precursors) reduce efficiency .
  • Isomer separation : Cis/trans mixtures (e.g., 1:1.2 ratios in stilbene derivatives) may skew yield calculations .
  • Chromatographic conditions : Gradient elution (e.g., 0–3% ether in dichloromethane) improves resolution .

Q. How can computational modeling complement experimental data in predicting the reactivity of this compound?

Molecular docking and DFT calculations can:

  • Map electrostatic potentials to predict electrophilic attack sites .
  • Simulate transition states for substitution reactions.
  • Correlate crystal structure data (e.g., π-π interactions ) with solubility and stability trends.

Methodological Notes

  • Safety Protocols : Handle this compound derivatives with PPE due to acute toxicity risks (Category 4 for oral/dermal/inhalation) .
  • Data Validation : Cross-reference spectral data with PubChem or EPA DSSTox entries to ensure accuracy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.